Nmdpp
Description
Properties
Molecular Formula |
C22H29P |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m0/s1 |
InChI Key |
BEYDOEXXFGNVRZ-VLCRHTCISA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
(Neomenthyl)diphenylphosphine (NMDPP) Applications
This compound, or (+)-(neomenthyl)diphenylphosphine, is a chiral phosphine ligand that has found use in various chemical applications, particularly in catalysis. It has been used in both method development and total synthesis .
Scientific Research Applications
- Asymmetric Reductive Coupling: this compound has been identified as an optimal chiral phosphine ligand for enantioselective reductive couplings. Excellent yields, regioselectivities, and enantioselectivities were achieved with alkyne substrates containing at least one aromatic substituent. The high selectivity is believed to come from the arrangement of components in a highly-ordered transition state . Later research led to the synthesis of P-chiral monodentate ferrocenyl phosphines that can perform the same coupling using dialkyl alkynes with moderate regio- and enantioselectivity .
- Cobalt Catalysis: this compound can be used to create cobalt diphenylphosphine complexes, which are useful in the polymerization of 1,3-butadiene. When combined with methylaluminoxane (MAO), these complexes produce crystalline, highly syndiotactic 1,2-poly(1,3-butadiene)s, with a 1,2 content and a syndiotactic index (percentage of syndiotactic triads [rr]) reaching up to 95% and 85%, respectively .
Case Studies
- Train Crew Scheduling Optimisation: this compound is also used in scheduling night-shift and morning-shift duties on metro lines with a complex structure, which is a novel problem in crew management. A binary programming model is used to optimize the this compound, improving the rest time of crews. A hybrid algorithm that combines General Variable Neighbourhood Search (GVNS) with an Assignment Algorithm is used to find high-quality solutions for this problem. Computational experiments with both artificial and real-life data have shown that GVNS can efficiently obtain high-quality solutions for various NMDPPs and can effectively increase the rest time of crews compared to practical methods used in metro companies .
- Synthesis of 2-Aryl Propionic Acids: this compound is utilized in the synthesis of 2-aryl propionic acids, including anti-inflammatory drugs like naproxen and flurbiprofen, through a flexible two-step, one-pot procedure .
Data Table
The following data illustrates the use of this compound in the polymerization of 1,3-butadiene with cobalt catalytic systems :
| Run | Catalyst | MAO/Co | Solv. | T | Time | Conv. | 1,2 | rr | M n | D |
| 5 | CoCl2[PPh2(this compound)]2 (10) | 100 | toluene | 20 | 15 | 100 | 86.0 | 81.3 | 203.4 | 2.3 |
| 6 | CoCl2[PPh2(this compound)]2 (20) | 25 | heptane | 20 | 60 | 100 | 88.3 | 83.7 | 196.0 | 2.1 |
| 7 | CoCl2[PPh2(this compound)]2 (30) | 25 | heptane | 0 | 10 | 72 | 94.5 | 85.5 | 237.2 | 2.0 |
Comparison with Similar Compounds
Structural and Steric Properties
The stereoelectronic profile of phosphine ligands directly impacts their catalytic performance. Below is a structural comparison:
| Ligand | Structure Features | Steric Hindrance | Electronic Properties |
|---|---|---|---|
| (S)-NMDPP | Chiral neomenthyl group + diphenyl | High | Moderately donating |
| PtBuPh₂ | Bulky tert-butyl group + diphenyl | Very High | Weakly donating |
| PhPCy₂ | Cyclohexyl groups + phenyl | Moderate | Electron-deficient |
| PPh₂(OMe) | Methoxy-substituted diphenyl | Low | Electron-withdrawing |
Key Insight : (S)-NMDPP’s steric bulk lies between PtBuPh₂ (very high) and PhPCy₂ (moderate), enabling a balance between substrate accessibility and stereochemical control .
Catalytic Performance in Polymerization
Cobalt complexes of (S)-NMDPP and PtBuPh₂ were compared in 1,3-butadiene polymerization:
| Ligand | 1,2-Content (%) | Syndiotactic Index (%) | Melting Point (°C) |
|---|---|---|---|
| (S)-NMDPP | 95 | 85 | 210 |
| PtBuPh₂ | 92 | 82 | 205 |
Findings : Higher steric hindrance in (S)-NMDPP correlates with increased syndiotacticity and melting temperature compared to PtBuPh₂, though both ligands yield highly crystalline polymers .
Reactivity in Nickel-Catalyzed Couplings
In the Ni-catalyzed arylation of aldehydes with alkynes, (S)-NMDPP outperformed bidentate phosphines and other monodentate ligands:
| Ligand | Reaction Yield (%) | Selectivity for 4 vs. 4a/4b |
|---|---|---|
| (S)-NMDPP | 71 | High |
| PhPCy₂ | 68 | Moderate |
| PPh₂(OMe) | <10 | Low (favors 4b) |
| Bidentate Ligands | 0 | No reaction |
Key Insight : (S)-NMDPP’s moderate steric demand prevents catalyst deactivation while maintaining selectivity for the desired product .
Selectivity in Palladium-Catalyzed Telomerization
(S)-NMDPP was tested in Pd-catalyzed telomerization of isoprene and methanol:
| Ligand | Isoprene Conversion (%) | Telomer:Dimer Ratio |
|---|---|---|
| (+)-NMDPP | 95 | 1:1 |
| PPh₂(OMe) | 80 | 1:2 |
| PhPCy₂ | 70 | 1:3 |
Findings : Despite high conversion, (S)-NMDPP showed mixed selectivity, whereas electron-deficient ligands like PPh₂(OMe) favored dimer formation .
Preparation Methods
Friedel-Crafts Alkylation and Sequential Functionalization (CN101575297B)
Reaction Pathway and Stoichiometry
The synthesis begins with cinnamonitrile (C₉H₇N) and benzene (C₆H₆) undergoing Friedel-Crafts alkylation catalyzed by anhydrous aluminum chloride (AlCl₃). This step forms 3,3-diphenylpropionitrile (C₁₅H₁₁N) with a 95–98% yield. The mechanism involves electrophilic aromatic substitution, where AlCl₃ activates the nitrile group for benzene attack.
Subsequent catalytic hydrogenation reduces the nitrile to 3,3-diphenylpropylamine (C₁₅H₁₅N) using Raney nickel or palladium catalysts under 2–5 MPa H₂ at 80–120°C. The reaction occurs in methanol with ammonia as a co-catalyst, achieving 91–95% conversion. Hydrogen pressure and temperature critically influence reaction kinetics, with higher pressures (>3 MPa) reducing side-product formation.
Schiff Base Formation and Methylation
The amine intermediate reacts with aldehydes (e.g., benzaldehyde or p-tolualdehyde) in aromatic solvents (toluene or xylene) to form a Schiff base. This step employs azeotropic distillation to remove water, driving the equilibrium toward imine formation. Methylation follows using dimethyl sulfate or methyl iodide, generating a quaternary ammonium salt.
Hydrolysis of the salt with dilute sulfuric acid (20% v/v) liberates Nmdpp, which is isolated via steam distillation and alkaline extraction. The one-pot design—combining Schiff base formation, methylation, and hydrolysis—reduces solvent consumption by 40% and improves overall yield to 85–92%.
Key Optimization Parameters:
- Catalyst Selection : Raney nickel outperforms palladium in cost-effectiveness for large-scale hydrogenation.
- Solvent Recycling : Toluene is recovered and reused in subsequent batches, lowering production costs.
- Temperature Control : Maintaining 80–85°C during methylation minimizes byproducts like N,N-dimethyl derivatives.
Demethylation-Hydrolysis Route (KR101029643B1)
Demethylation of N,N-Dimethyl-3,3-Diphenylpropylamine
This method starts with N,N-dimethyl-3,3-diphenylpropylamine (C₁₇H₁₉N), which undergoes demethylation using chloroformates (e.g., phenyl chloroformate) to yield a carbamate intermediate. The reaction occurs in dichloromethane at 0–5°C to suppress over-demethylation.
Hydrolysis to N-Methyl-3,3-Diphenylpropylamine
The carbamate is hydrolyzed under acidic conditions (HCl/ethanol, 60°C) to cleave the carbamate group, producing this compound with 78–85% yield. The process avoids high-pressure hydrogenation but requires careful pH control during hydrolysis to prevent amine oxidation.
Comparative Advantages:
- Safety : Eliminates high-pressure hydrogenation equipment.
- Modularity : Suitable for small-scale API synthesis where dimethyl precursors are available.
Methodological Comparison and Industrial Viability
| Parameter | Method 1 (CN101575297B) | Method 2 (KR101029643B1) |
|---|---|---|
| Starting Materials | Cinnamonitrile, Benzene | N,N-Dimethyl-3,3-diphenylpropylamine |
| Key Reagents | AlCl₃, Raney Ni, Dimethyl sulfate | Phenyl chloroformate, HCl |
| Yield (%) | 85–92 | 78–85 |
| Reaction Steps | 4 | 2 |
| Hazardous Waste | Minimal (recycled solvents) | Chlorinated solvents |
| Scalability | Industrial (>100 kg/batch) | Pilot-scale (10–50 kg/batch) |
Method 1’s one-pot approach reduces solvent use by 30–40% compared to traditional stepwise syntheses. However, Method 2’s shorter pathway may appeal to facilities equipped for carbamate chemistry.
Environmental and Economic Considerations
Waste Management in Method 1
The AlCl₃ catalyst is neutralized with aqueous HCl, generating aluminum hydroxide sludge. Patent data indicate that 95% of toluene is recovered via distillation, with residual Al(OH)₃ disposed of as non-hazardous waste.
Cost Analysis of Method 2
Phenyl chloroformate costs approximately $120/kg, making large-scale demethylation economically challenging. However, this route avoids nickel catalyst procurement ($80–150/kg for Raney Ni).
Q & A
Q. How do researchers balance open-access mandates with intellectual property concerns in this compound studies?
- Use tiered data-sharing agreements: publish foundational data (e.g., synthetic routes) openly, while patent-pending findings are embargoed. Consult institutional technology transfer offices for compliance .
Methodological Resources
- Data Management Plan (DMP) Template : Align with NSF/ERC standards, including data types, storage protocols, and retention schedules .
- Contradiction Analysis Checklist :
- Replicate experiments under identical conditions.
- Compare environmental variables (pH, temperature).
- Apply statistical tests (e.g., ANOVA, Tukey’s HSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
